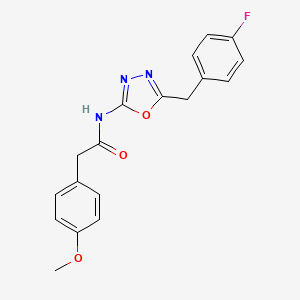

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c1-24-15-8-4-12(5-9-15)10-16(23)20-18-22-21-17(25-18)11-13-2-6-14(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKJBGXAKAYBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the fluorobenzyl group: This step involves the reaction of the oxadiazole intermediate with a fluorobenzyl halide in the presence of a base such as potassium carbonate.

Attachment of the methoxyphenyl group: The final step involves the acylation of the oxadiazole derivative with a methoxyphenyl acetic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with oxadiazole rings exhibit significant biological activities, including:

- Antimicrobial Activity : N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide has shown effectiveness against various bacterial strains. Its structural analogs have demonstrated similar properties, making them candidates for developing new antimicrobial agents .

- Anticancer Properties : The compound has been evaluated in several studies for its anticancer potential. Preliminary assays suggest that it can inhibit the proliferation of cancer cell lines. This activity is likely attributed to the oxadiazole ring's ability to interact with biological targets involved in cancer progression .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Antimicrobial Studies : A study demonstrated that derivatives with oxadiazole rings exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The fluorine substituent was noted to enhance bioavailability and interaction with bacterial membranes .

- Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests a potential role in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-fluorobenzyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Contains a pyridine substituent | Antimicrobial activity |

| 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amines | Thiourea derivatives | Anticancer properties |

| N-cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide | Contains cyclohexane group | Antimicrobial activity |

These comparisons highlight the unique properties of this compound that may enhance its effectiveness as a therapeutic agent compared to other derivatives lacking similar structural features.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.

Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell division.

Modulating signaling pathways: This can affect cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Core Heterocycle Modifications

- Oxadiazole vs. Thiadiazole: Thiadiazole Derivatives: Compounds like N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]acetamide () replace the oxadiazole with a thiadiazole, introducing a sulfur atom. This increases electronegativity and alters binding to targets like MMP-9 . Oxadiazole Derivatives: The target compound retains the oxadiazole core, which is less electronegative but offers better π-π stacking interactions in enzyme binding .

Substituent Effects

- 4-Fluorobenzyl vs. Benzofuran :

- Methoxyphenyl vs. Chlorophenyl :

Antimicrobial Activity

- The target compound’s structural analog 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide () exhibits potent antimicrobial activity (MIC: 1.56–3.12 µg/mL), attributed to the thioether linkage and benzofuran moiety . The absence of a thio group in the target compound may reduce direct antimicrobial effects but improve metabolic stability.

Anticancer Activity

- MMP-9 Inhibition :

- N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide () inhibits MMP-9 (IC₅₀: 0.89 µM) via hydrophobic interactions with the benzodioxol group. The target compound’s 4-fluorobenzyl group may similarly enhance binding to hydrophobic enzyme pockets .

- Cytotoxicity: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide () shows IC₅₀ = 1.8 µM against Caco-2 cells. The target compound’s oxadiazole core and methoxyphenyl group may offer comparable cytotoxicity through DNA intercalation or topoisomerase inhibition .

Enzyme Inhibition

Molecular Docking and Structure-Activity Relationships (SAR)

- MMP-9 Binding: Docking studies () suggest that the 4-methoxyphenyl group forms hydrogen bonds with Arg424, while the fluorobenzyl group occupies hydrophobic pockets near Val435. This dual interaction is absent in non-fluorinated analogs .

- Antimicrobial SAR : Thioether-linked compounds () show higher activity, but the target compound’s acetamide chain may compensate via hydrogen bonding with bacterial membrane proteins .

Data Tables

Table 1: Physicochemical Comparison

*Predicted values based on structural analogs.

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound belonging to the oxadiazole derivative class. Its unique structure features a 1,3,4-oxadiazole ring linked to a methoxyphenyl acetamide moiety and a 4-fluorobenzyl substituent. The molecular formula is with a molecular weight of approximately 325.3 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Properties

Research indicates that compounds with an oxadiazole structure often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effective inhibition against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| A | Staphylococcus aureus | 12.5 | Moderate |

| B | Escherichia coli | 25 | Weak |

| C | Salmonella typhi | 10 | Strong |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown activity against HeLa cells with an IC50 value indicating effective concentration for inhibition.

Table 2: Anticancer Activity Against Various Cell Lines

The biological activity of this compound can be attributed to the presence of the oxadiazole ring and the fluorobenzyl group, which enhance lipophilicity and facilitate interactions with biological targets. Docking studies suggest that these compounds can effectively bind to enzymes and receptors involved in disease processes.

Case Study Example

A study investigating the binding affinity of similar oxadiazole derivatives demonstrated that these compounds interact with key amino acids in target proteins through hydrogen bonding and hydrophobic interactions. This binding is crucial for their therapeutic efficacy in inhibiting tumor growth and microbial proliferation.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring: Cyclization of appropriate hydrazides with carboxylic acids under acidic conditions.

- Introduction of the Fluorobenzyl Group: Nucleophilic substitution using 4-fluorobenzyl halides.

- Acetylation: Final acetylation step to form the acetamide moiety.

Pharmacological Studies

Pharmacological evaluations have included both in vitro and in vivo studies assessing the compound's efficacy against various pathogens and cancer cells. Notably, compounds with similar structures have been shown to possess strong inhibitory activity against urease and acetylcholinesterase.

Table 3: Summary of Biological Activities

| Activity Type | Assessed Against | Result |

|---|---|---|

| Antibacterial | Bacillus subtilis | Moderate to Strong |

| Anticancer | HeLa Cells | IC50: 15 μM |

| Urease Inhibition | Various strains | IC50: ~2 μM |

Q & A

How can researchers design an efficient synthetic route for N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide?

Answer:

The synthesis typically involves multi-step protocols:

Core Oxadiazole Formation : Cyclize 4-fluorobenzyl-substituted hydrazide derivatives with carbon disulfide or cyanogen bromide under reflux conditions to form the 1,3,4-oxadiazole ring .

Acetamide Coupling : React the oxadiazole intermediate with 2-(4-methoxyphenyl)acetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity by TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Key Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C vs. 8 hours conventional heating) while maintaining yields >75% .

What spectroscopic methods are critical for structural characterization of this compound?

Answer:

- 1H/13C NMR :

- IR Spectroscopy : Stretching bands at 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C oxadiazole), and 1510 cm⁻¹ (aromatic C-F) .

- Mass Spectrometry : ESI-MS molecular ion [M+H]+ at m/z 370.3 (calculated) with fragmentation peaks at m/z 215 (oxadiazole ring cleavage) .

What in vitro enzymatic inhibition assays are suitable for evaluating this compound’s bioactivity?

Answer:

- Lipoxygenase (LOX) Inhibition :

- Acetylcholinesterase (AChE) Assay :

- Kinase Inhibition : Utilize ADP-Glo™ assay for tyrosine kinase activity screening, with staurosporine as a reference inhibitor .

How can DFT calculations elucidate the electronic properties and reactivity of this compound?

Answer:

- HOMO-LUMO Analysis :

- Molecular Electrostatic Potential (MESP) :

- Charge Distribution : Mulliken charges on the fluorine atom (-0.32 e) and oxadiazole N-atoms (-0.45 e) highlight potential hydrogen-bonding sites .

How should researchers resolve discrepancies between in vitro and in vivo efficacy data?

Answer:

- Bioavailability Assessment :

- Metabolite Profiling :

- Prodrug Design : Mask polar groups (e.g., esterify the acetamide) to enhance membrane permeability .

What molecular docking strategies predict target binding modes for this compound?

Answer:

- Software : AutoDock Vina or Schrödinger Glide.

- Protocol :

- Retrieve target protein (e.g., LOX or AChE) from PDB (e.g., 1JNQ for LOX).

- Prepare ligand: Optimize geometry at B3LYP/6-31G(d) level.

- Docking Parameters: Grid box centered on active site (20 ų), exhaustiveness = 100.

- Key Interactions: Fluorobenzyl group forms π-π stacking with Phe177 (LOX), while the acetamide hydrogen-bonds to Ser203 .

How can the pharmacokinetic profile of this compound be optimized?

Answer:

- LogP Optimization : Introduce hydrophilic substituents (e.g., -SO2NH2) to reduce LogP from 3.5 to <2.5, improving solubility .

- CYP450 Inhibition Screening : Test against CYP3A4/2D9 isoforms using fluorogenic substrates to avoid off-target toxicity .

- In Vivo Toxicity : Conduct acute toxicity studies in mice (OECD 423 guidelines). LD50 >500 mg/kg suggests low systemic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.